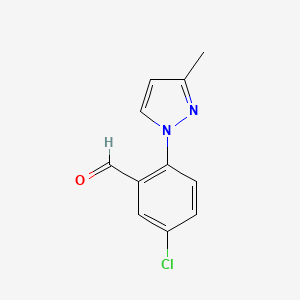
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide typically involves the introduction of sulfonyl and sulfonamide groups onto a thiophene ring. One common method involves the reaction of thiophene-2-sulfonamide with 3-chloropropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-[3-Oxopropylsulfonyl]thiophene-2-sulfonamide.
Reduction: 5-[3-Hydroxypropylsulfanyl]thiophene-2-sulfonamide.
Substitution: Various substituted thiophene-2-sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful in treating glaucoma . The sulfonamide and thiophene moieties play crucial roles in the binding and inhibition process .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Thienylthio)thiophene-2-sulfonamide: Another thiophene-based sulfonamide with strong inhibitory effects on carbonic anhydrase.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
104438-02-0 |
|---|---|
Formule moléculaire |
C7H11NO5S3 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
5-(3-hydroxypropylsulfonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H11NO5S3/c8-16(12,13)7-3-2-6(14-7)15(10,11)5-1-4-9/h2-3,9H,1,4-5H2,(H2,8,12,13) |
Clé InChI |
BRUBIFOCDHZASC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)S(=O)(=O)N)S(=O)(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)acetic acid](/img/structure/B8708857.png)



![N-[4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8708900.png)

![N-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzyl}acetamide](/img/structure/B8708918.png)


![(R)-1-(4-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8708940.png)
